molecular formula C14H15NO6 B8810216 (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid

(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid

Cat. No.: B8810216
M. Wt: 293.27 g/mol
InChI Key: AYOCGDFDOZVEKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid is a compound that belongs to the class of oxazolidinones It is characterized by the presence of a benzyloxycarbonyl group attached to the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms the oxazolidinone ring and introduces the benzyloxycarbonyl group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield carboxylic acids, while reduction of the oxazolidinone ring can produce amino alcohols.

Scientific Research Applications

(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at certain sites of the molecule. The oxazolidinone ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4r)-5-oxo-3-cbz-4-oxazolidinepropanoic acid is unique due to its specific structure, which combines the benzyloxycarbonyl group and the oxazolidinone ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

3-(5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl)propanoic acid

InChI

InChI=1S/C14H15NO6/c16-12(17)7-6-11-13(18)21-9-15(11)14(19)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)

InChI Key

AYOCGDFDOZVEKT-UHFFFAOYSA-N

Canonical SMILES

C1N(C(C(=O)O1)CCC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1 liter of toluene were added 300 g of DL-N-benzyloxycarbonylglutamic acid, 48 g of paraformaldehyde and 12 g of p-toluenesulfonic acid monohydrate, and azeotropic dehydration was then carried out for 1 hour. After completion of the reaction, the solvent was removed by distillation under reduced pressure, and the oily substance thus obtained was dissolved in 500 ml of ethyl acetate, after which the resulting solution was washed with water and then dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure to obtain oily DL-3-benzyloxycarbonyl-4-(2-carboxyethyl)oxazolidin-5-one.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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